
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyanophenoxy group and a triazole ring, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyanophenoxy Intermediate: The synthesis begins with the preparation of 4-cyanophenol, which is then reacted with an appropriate alkylating agent to form 2-(4-cyanophenoxy)ethyl bromide.
Cyclization to Form the Triazole Ring: The intermediate 2-(4-cyanophenoxy)ethyl bromide is then subjected to cyclization with hydrazine derivatives to form the triazole ring.
Final Functionalization:
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be targeted by nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The cyanophenoxy group may enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.
Comparison with Similar Compounds
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile can be compared with other triazole derivatives, such as:
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-thiol: Similar structure but contains a thiol group instead of a carbonitrile group.
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-methanol: Contains a methanol group instead of a carbonitrile group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H9N5O |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
1-[2-(4-cyanophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C12H9N5O/c13-7-10-1-3-11(4-2-10)18-6-5-17-9-15-12(8-14)16-17/h1-4,9H,5-6H2 |
InChI Key |
LHRNWUKNVDGACK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCN2C=NC(=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


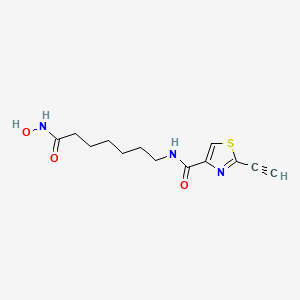

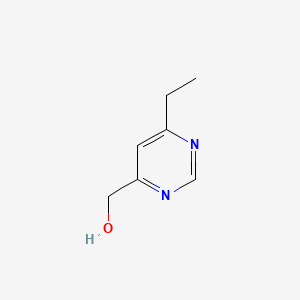
![7-Oxabicyclo[4.2.0]octan-8-one](/img/structure/B14893618.png)
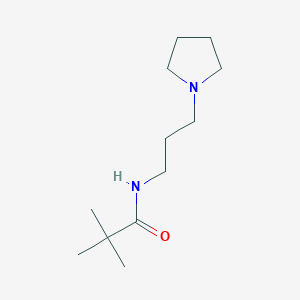
![3-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893629.png)
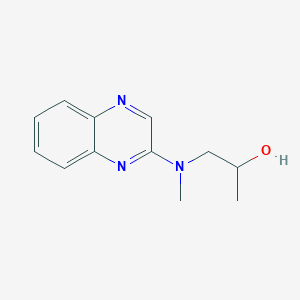
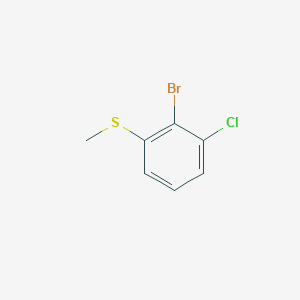
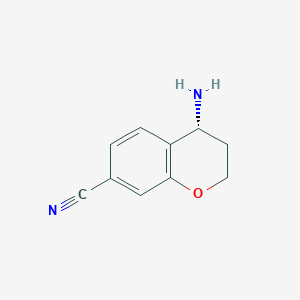
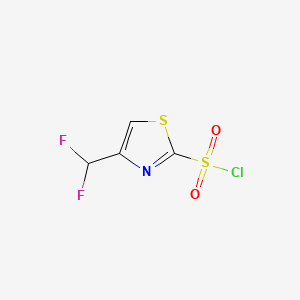


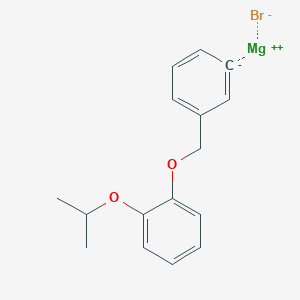
![8-Fluoro-3-iodoimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B14893677.png)
